2-(2-Chlorophenyl)ethanimidamide hydrochloride
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCZDPJRZVWXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=N)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)ethanimidamide hydrochloride typically involves the reaction of 2-chlorobenzonitrile with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)ethanimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted phenyl compounds, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
2-(2-Chlorophenyl)ethanimidamide hydrochloride has the molecular formula C8H10ClN2 and features a chlorophenyl group attached to an ethanimidamide moiety. This unique structure contributes to its reactivity and biological interactions, making it a valuable compound in multiple research domains.
Organic Synthesis
In organic chemistry, this compound serves as a reagent for synthesizing various nitrogen-containing compounds. Its functionality allows it to participate in several chemical reactions, including:
- Formation of Amidines : It can act as a precursor in the synthesis of amidines, which are crucial intermediates in medicinal chemistry.
- Building Block for Complex Molecules : The compound is utilized as a building block for more complex organic structures, facilitating the development of novel compounds with potential therapeutic applications.
Biological Research
The biological activity of this compound has been explored in several studies, highlighting its potential in pharmacology:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Its mechanism involves modulating enzyme activity and interacting with cellular receptors, which could lead to therapeutic effects against certain types of cancer.
Case Studies and Research Findings
Several case studies have documented the applications and effects of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines have shown that treatment with this compound resulted in decreased cell viability, suggesting its potential as an anticancer drug.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
Positional Isomers
2-(3-Chlorophenyl)ethanimidamide Hydrochloride (CAS 6487-96-3)
- 2-(4-Chlorophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide (Compound 18) Molecular formula: C₈H₉ClN₃O₂ Key features: Chlorine at para position and hydroxylamine substituents. Synthesis: 58% yield via hydroxylamine hydrochloride reaction . Biological relevance: Antiplasmodial activity, likely due to nitroso groups enhancing redox activity .
Electron-Donating and Withdrawing Groups
- N′-Hydroxy-2-(hydroxyimino)-2-(4-nitrophenyl)ethanimidamide (Compound 24) Molecular formula: C₈H₉N₄O₃ Key feature: para-nitro group (strong electron-withdrawing). Synthesis: 93% yield, higher than chloro analogs, suggesting nitro groups facilitate reactivity .
2-(3-Methoxyphenyl)acetamidine Hydrochloride (CAS 6487-98-5)
Functional Group Modifications
Sulfur-Containing Analogs
- 2-(Phenylthio)ethanimidamide Hydrochloride (CAS 84544-86-5) Molecular formula: C₈H₁₁N₂S·HCl (MW 202.70 g/mol). Key feature: Phenylthio (-SPh) group replaces chloro. Physicochemical properties: Melting point 175–177°C; lower molecular weight than chloro analogs . Applications: Potential use in organocatalysis due to sulfur’s nucleophilicity .
Bulky Substituents
- 2-(1,3-Dioxo-isoindol-2-yl)ethanimidamide Hydrochloride (CAS 1920-12-3) Molecular formula: C₁₀H₁₀ClN₃O₂ (MW 239.66 g/mol). Key feature: Phthalimido group adds steric bulk.
Amino-Modified Derivatives
- 2-(Dimethylamino)ethanimidamide Dihydrochloride (CAS 1210786-19-8) Molecular formula: C₄H₁₁N₃·2HCl (MW 202.10 g/mol). Key feature: Dimethylamino group (-NMe₂). Impact: Increased basicity and water solubility compared to chloro-substituted analogs .
Physicochemical Data
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Substituent |
|---|---|---|---|---|
| 2-(2-Chlorophenyl)ethanimidamide HCl | 240.20 | N/A | 33.8 | ortho-Cl |
| 2-(4-Nitrophenyl)ethanimidamide (24) | 225.18 | N/A | 93 | para-NO₂ |
| 2-(Phenylthio)ethanimidamide HCl | 202.70 | 175–177 | N/A | -SPh |
| 2-(Phthalimido)ethanimidamide HCl | 239.66 | N/A | N/A | Phthalimido |
Biological Activity
2-(2-Chlorophenyl)ethanimidamide hydrochloride, with the molecular formula C8H10Cl2N2, is a compound of interest in various fields including medicinal chemistry and pharmacology. Its potential biological activities and mechanisms of action are being investigated for therapeutic applications. This article compiles current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
The synthesis of this compound typically involves the reaction of 2-chlorobenzonitrile with ethylenediamine in the presence of solvents like ethanol or methanol under controlled heating conditions. This reaction pathway is crucial for producing high yields of the compound, which is then characterized by its unique structural properties that influence its biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound has been shown to modulate enzyme and receptor activities, leading to various biological effects. While detailed molecular targets are still under investigation, preliminary studies suggest that it may interact with pathways involved in cell proliferation and apoptosis .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, studies report IC50 values indicating effective inhibition of cell growth at low concentrations .
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, although further studies are required to elucidate its efficacy against specific pathogens .
- Potential Antimalarial Activity : Similar compounds have shown antiplasmodial effects, suggesting that this compound might possess similar properties worth exploring .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than many standard chemotherapeutics.
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.126 | MDA-MB-231 (TNBC) |
| Standard Drug | 0.450 | MDA-MB-231 (TNBC) |
Case Study 2: Antimicrobial Activity
In another investigation, the compound's antimicrobial properties were assessed against several bacterial strains. The results showed promising activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | >100 |
Research Findings
Recent advances in research have highlighted the diverse biological properties exhibited by compounds structurally related to this compound. These findings suggest that modifications to the chemical structure can significantly enhance or alter biological activity.
Structure-Activity Relationship (SAR)
Studies on structure-activity relationships reveal that modifications at specific positions on the phenyl ring can lead to enhanced antiproliferative activity. For example, substituents that increase electron density on the aromatic ring have been associated with improved binding affinity to target proteins involved in cancer cell proliferation .
Q & A
Basic: How can researchers optimize the synthesis of 2-(2-Chlorophenyl)ethanimidamide hydrochloride for high purity and yield?
Methodological Answer:
The synthesis typically involves converting a nitrile precursor (e.g., 2-(2-chlorophenyl)acetonitrile) to the amidine group via HCl/ethanol-mediated Pinner reaction under reflux. Key parameters include:
- Reaction Time: 12–24 hours at 70–80°C to ensure complete conversion .
- Purification: Recrystallization from ethanol/water mixtures to achieve >97% purity, confirmed by melting point analysis (323–325°C) .
- Yield Optimization: Use anhydrous HCl gas instead of aqueous HCl to minimize hydrolysis byproducts .
Advanced: How can researchers resolve contradictory data on regioselectivity in nucleophilic substitution reactions involving this compound?
Methodological Answer:
Contradictions in regioselectivity (e.g., amidine vs. chloro group reactivity) arise from solvent polarity and catalyst choice. To address this:
- Experimental Design: Compare reaction outcomes in polar aprotic (DMF) vs. protic (ethanol) solvents using Pd or Cu catalysts .
- Analytical Validation: Use NMR to track substituent effects on the aromatic ring and amidine group .
- Computational Modeling: Apply density functional theory (DFT) to predict electron density distribution and reactive sites .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
- Elemental Analysis: Verify C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced: What computational strategies can predict the compound’s stability under varying pH conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model protonation states of the amidine group at pH 2–12 to assess hydrolytic degradation pathways .
- pKa Estimation: Use software like MarvinSketch to calculate amidine pKa (~10.5), indicating instability in strongly acidic conditions (pH < 3) .
- Experimental Cross-Validation: Compare simulated degradation products with HPLC-UV data from accelerated stability studies .
Basic: How should researchers handle discrepancies in thermal stability data reported for this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Perform under nitrogen to detect decomposition onset temperatures. Literature reports of 323–325°C (melting point) align with decomposition .
- Controlled Heating Studies: Isolate intermediates (e.g., dehydrochlorinated products) via TGA-FTIR coupling to identify degradation mechanisms .
Advanced: What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Radiolabeling: Synthesize -labeled analogs to track binding affinity in vitro (e.g., receptor autoradiography) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) with purified proteins .
- Molecular Docking: Use X-ray crystallography data of homologous receptors to predict binding modes .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for synthesis steps involving HCl gas or ethanol reflux .
- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How can researchers address inconsistencies in reported solubility profiles across solvents?
Methodological Answer:
- Solubility Screening: Use the shake-flask method in DMSO, ethanol, and water at 25°C, validated by UV-Vis spectroscopy .
- Hansen Solubility Parameters: Calculate HSP values to correlate solubility with solvent polarity (δD, δP, δH) .
- Co-solvency Studies: Test ethanol/water mixtures (e.g., 70:30 v/v) to enhance solubility for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
